Methyl N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycinate
Description
Properties
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-4-ethoxyanilino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-3-23-15-11-9-14(10-12-15)18(13-17(19)22-2)24(20,21)16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBVFBPORWBYEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycinate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by various studies and data.
Chemical Structure and Synthesis
The compound features a sulfonamide group, which is known for its biological relevance, particularly in antibacterial activity. The synthesis typically involves several key steps:
- Starting Materials : The synthesis begins with 4-ethoxyaniline, phenylsulfonyl chloride, and glycine methyl ester.
- Formation of Intermediate : 4-Ethoxyphenylamine reacts with phenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to form an intermediate sulfonamide.
- Coupling Reaction : The intermediate is then coupled with glycine methyl ester using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
- Purification : The final product is purified via recrystallization or column chromatography.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Its mechanism may involve:
- Enzyme Inhibition : The sulfonamide moiety suggests potential inhibition of bacterial enzymes involved in folate synthesis, similar to other sulfonamides.
- Receptor Modulation : The compound may modulate the activity of receptors or other proteins involved in inflammatory pathways.
Antibacterial Properties
Research indicates that compounds with sulfonamide structures often exhibit antibacterial properties. Preliminary studies on this compound suggest it may inhibit the growth of various bacterial strains by interfering with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
In addition to antibacterial activity, this compound has been investigated for its anti-inflammatory effects. Studies have shown that derivatives of sulfonamides can reduce inflammation in various models, potentially making this compound a candidate for further therapeutic development.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. This compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, with IC50 values comparable to established antibiotics .
- Cytotoxicity in Cancer Cells : In vitro studies assessed the cytotoxic effects of the compound on cancer cell lines, including colorectal cancer cells. Results indicated that it could induce apoptosis in these cells, suggesting potential as an anticancer agent .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound could act as an inhibitor of specific enzymes related to inflammatory responses, supporting its potential use in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Synthesis of Bioactive Compounds
Methyl N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycinate has been utilized in the synthesis of various bioactive compounds, particularly in the development of lactams. For instance, it has been involved in reactions that yield 3-amino-2-azetidinones, which are significant in medicinal chemistry due to their potential therapeutic effects . The compound's structure allows it to participate in cyclization reactions that produce valuable intermediates for drug development.
1.2 Structure-Activity Relationship Studies
Research has demonstrated that modifications to the phenyl and sulfonamide groups of this compound can enhance its biological activity. Structure-activity relationship studies have identified specific substitutions that improve affinity for biological targets, making this compound a candidate for further exploration as a therapeutic agent .
1.3 Vaccine Adjuvants
Recent studies have indicated that derivatives of this compound can act as vaccine adjuvants, enhancing immune responses when used in conjunction with antigens. This application is particularly relevant in developing more effective vaccines against infectious diseases .
Agricultural Applications
2.1 Herbicidal Properties
This compound exhibits herbicidal activity, making it useful in agricultural settings for controlling unwanted plant growth. It functions by inhibiting specific metabolic processes in target weeds while minimizing damage to crop plants . This selectivity is crucial for sustainable agricultural practices.
2.2 Plant Growth Regulation
In addition to its herbicidal properties, this compound can also regulate plant growth. It has been shown to affect processes such as desiccation and abscission, which can facilitate harvesting and improve crop yields . The ability to modulate plant metabolism positions this compound as a valuable tool for agronomists.
Case Studies
3.1 Case Study: Synthesis and Application of Lactams
In a study focusing on the synthesis of 3-amino-2-azetidinones from this compound, researchers employed acetic anhydride to promote cyclization reactions. The resulting compounds demonstrated significant biological activity, indicating potential applications in drug development . This case underscores the utility of the compound in synthesizing novel therapeutic agents.
3.2 Case Study: Herbicidal Efficacy
Field trials conducted to evaluate the herbicidal efficacy of this compound revealed its effectiveness against a broad spectrum of monocotyledon and dicotyledon weeds. The trials showed that application rates significantly influenced weed control outcomes while maintaining crop safety, highlighting its practical application in agriculture .
Data Tables
| Application Area | Description | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Synthesis of lactams | Yielded 3-amino-2-azetidinones |
| Structure-Activity Studies | Modifications enhancing biological activity | Improved affinity for biological targets |
| Vaccine Adjuvants | Enhances immune response when used with antigens | Significant enhancement observed |
| Agricultural Herbicides | Controls unwanted plant growth | Effective against monocotyledon/dicotyledon weeds |
| Plant Growth Regulation | Modulates processes like desiccation | Facilitates harvesting |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycinate, and how are intermediates validated?
- Methodological Answer : The compound can be synthesized via a multi-step process involving sulfonylation, glycine esterification, and coupling reactions. For example:
- Step 1 : Sulfonylation of 4-ethoxyaniline with phenylsulfonyl chloride under basic conditions (e.g., pyridine/DCM) to form N-(4-ethoxyphenyl)-N-phenylsulfonamide .
- Step 2 : Glycine esterification using methyl chloroacetate in the presence of a base (e.g., K₂CO₃) to yield the glycinate ester intermediate.
- Step 3 : Coupling via EDC/HOBt-mediated amidation or Mitsunobu reaction for stereochemical control .
- Validation : Intermediates are characterized by -/-NMR (e.g., δ 3.7 ppm for methoxy group, δ 7.2–8.1 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]) .
Q. How should researchers handle stability and storage of this compound to ensure experimental reproducibility?
- Methodological Answer :
- Stability : Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolysis or sulfonamide degradation .
- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Use anhydrous solvents (e.g., THF, DMF) during synthesis to avoid ester hydrolysis .
Advanced Research Questions
Q. How can conflicting NMR data for structurally similar sulfonamide-glycinate derivatives be resolved?
- Methodological Answer :
- Step 1 : Compare coupling constants (e.g., ) and NOESY correlations to distinguish between rotamers or stereoisomers. For example, restricted rotation in sulfonamides may split aromatic proton signals .
- Step 2 : Use -HMBC to confirm sulfonamide connectivity (N–S and N–C bonds) .
- Step 3 : Cross-validate with X-ray crystallography if crystalline derivatives are obtainable (e.g., analogs in show planar sulfonamide geometry) .
Q. What strategies optimize the compound’s bioavailability for in vivo pharmacological studies?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) via ester prodrugs to enhance solubility. LogP values can be predicted using software like MarvinSuite and validated via shake-flask method .
- Metabolic Stability : Perform liver microsome assays (e.g., rat/human CYP450 isoforms) to identify vulnerable sites (e.g., ester hydrolysis). Replace labile methoxy groups with trifluoroethoxy or cyclopropylmethoxy .
Q. How do electronic effects of the 4-ethoxyphenyl group influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- Computational Analysis : Use DFT (e.g., B3LYP/6-311+G(d,p)) to calculate partial charges and Fukui indices. The ethoxy group’s +M effect increases electron density on the sulfonamide nitrogen, reducing electrophilicity .
- Experimental Validation : Compare reaction rates with analogs (e.g., 4-methylphenyl vs. 4-ethoxyphenyl) in SNAr reactions. Monitor by -NMR or LC-MS .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for analogous glycinate syntheses?
- Methodological Answer :
- Factor 1 : Solvent purity (e.g., anhydrous DMF vs. technical grade) impacts coupling efficiency. Replicate reactions under strictly controlled conditions .
- Factor 2 : Catalytic vs. stoichiometric reagent use (e.g., EDC/HOBt ratios). Optimize via DoE (Design of Experiments) to identify critical parameters .
- Factor 3 : Workup protocols (e.g., aqueous extraction pH). Acidic conditions may protonate sulfonamides, reducing yields .
Structure-Activity Relationship (SAR) Guidance
Q. Which structural modifications enhance target binding affinity while minimizing off-target interactions?
- Methodological Answer :
- Sulfonamide Bioisosteres : Replace phenylsulfonyl with thiophene-2-sulfonyl to reduce hERG inhibition. Validate via patch-clamp assays .
- Glycine Backbone : Substitute methyl ester with tert-butyl ester to improve plasma stability. Confirm via LC-MS stability assays .
Analytical Method Validation
Q. What LC-MS parameters ensure reliable quantification of this compound in biological matrices?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
